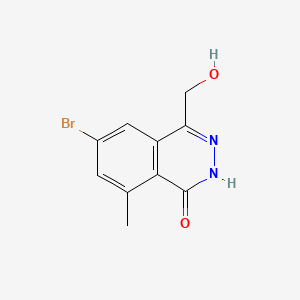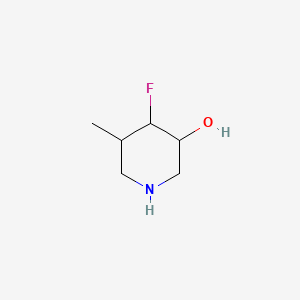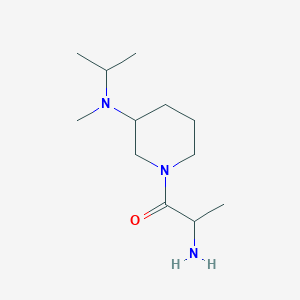
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phthalazinone core. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach is the bromination of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 6-Bromo-4-(formyl)-8-methylphthalazin-1(2H)-one.
Reduction: Formation of 4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
Substitution: Formation of 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one.
Applications De Recherche Scientifique
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-hydroxyquinoline
- 4-(Hydroxymethyl)-8-methylphthalazin-1(2H)-one
- 6-Azido-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one
Uniqueness
6-Bromo-4-(hydroxymethyl)-8-methylphthalazin-1(2H)-one is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phthalazinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
6-bromo-4-(hydroxymethyl)-8-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-2-6(11)3-7-8(4-14)12-13-10(15)9(5)7/h2-3,14H,4H2,1H3,(H,13,15) |
Clé InChI |
OWNDHLYUWLNFAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)NN=C2CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
![2-Tert-butoxycarbonyl-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B14780246.png)


![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)




![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
